H2N-PEG8-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H2N-PEG8-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. The molecular formula of this compound is C₁₉H₄₁N₃O₉, and it has a molecular weight of 455.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
H2N-PEG8-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as p-nitrophenyl chloroformate.
Coupling with Hydrazide: The activated polyethylene glycol is then reacted with hydrazine to form the hydrazide derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Efficient Coupling: The activated polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield.
Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
H2N-PEG8-Hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazide group
Common Reagents and Conditions
Aldehydes and Ketones: Used in condensation reactions to form hydrazones.
Nucleophiles: Used in substitution reactions to replace the hydrazide group
Major Products Formed
Scientific Research Applications
H2N-PEG8-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Medicine: Investigated for its potential in targeted cancer therapies by selectively degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems .
Mechanism of Action
H2N-PEG8-Hydrazide functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:
Comparison with Similar Compounds
H2N-PEG8-Hydrazide is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:
Properties
Molecular Formula |
C19H41N3O9 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C19H41N3O9/c20-2-4-25-6-8-27-10-12-29-14-16-31-18-17-30-15-13-28-11-9-26-7-5-24-3-1-19(23)22-21/h1-18,20-21H2,(H,22,23) |
InChI Key |
PJJMIFZQQOYKDG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.